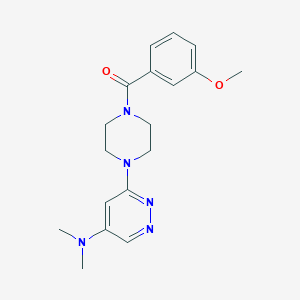

1-(3-メトキシフェニル)-4-(5-(ジメチルアミノ)ピリダジン-3-イル)ピペラジン-1-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

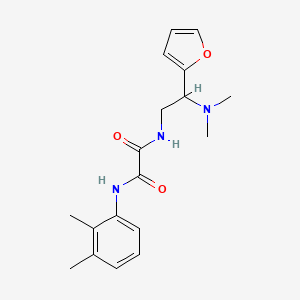

(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C18H23N5O2 and its molecular weight is 341.415. The purity is usually 95%.

BenchChem offers high-quality (4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(3-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(3-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

アルツハイマー病治療

3(2H)-ピリダジノンおよび1,2,4-トリアゾール環構造を有する化合物が、アセチルコリンエステラーゼ阻害剤として合成され、評価されています . アセチルコリンエステラーゼは、アセチルコリンの加水分解において重要な酵素であり、その阻害はアセチルコリンレベルを上昇させるための重要な薬物標的であり、アルツハイマー病の治療に役立ちます .

薬物乱用障害治療

機能化された5-(4-アリールピペラジン-1-イル)-N-アリールペンタンアミドは、D2に対して中程度から高い選択性を有する強力なD3結合剤として同定されています . これらの化合物は、コカイン使用障害を含む薬物乱用障害の治療に使用できる可能性があります .

抗HIV治療

インドリルおよびオキソクロメニルキサントノン誘導体は、潜在的な抗HIV-1活性があることが報告されています . この化合物とは直接関係しませんが、類似の化合物が抗ウイルス研究における可能性を示しています。

ヘテロ環状化合物の合成

この化合物と類似した化合物は、ヘテロ環状化合物の合成に使用されてきました . これらの反応は、モノカチオン性、ジカチオン性、およびトリカチオン性ヘタレニウム塩の形成につながる可能性があります .

作用機序

Target of Action

The primary targets of (4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(3-methoxyphenyl)methanone, also known as DMPP, are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is essential for cognitive functions .

Mode of Action

DMPP interacts with AChE and BChE by inhibiting their activity . This inhibition increases the levels of acetylcholine, which is deficient in certain neurodegenerative diseases . The compound with the best AChE activity was found to show competitive inhibition .

Biochemical Pathways

By inhibiting AChE and BChE, DMPP affects the cholinergic transmission pathway . This pathway is associated with cognitive functions and is often impaired in neurodegenerative diseases like Alzheimer’s disease . The increase in acetylcholine levels due to AChE and BChE inhibition can help alleviate the symptoms of these diseases .

Result of Action

The inhibition of AChE and BChE by DMPP results in increased acetylcholine levels . This increase can help improve cognitive functions that are often impaired in neurodegenerative diseases . The specific molecular and cellular effects of DMPP’s action would depend on the context of its use, such as the disease being treated and the patient’s overall health status.

特性

IUPAC Name |

[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-21(2)15-12-17(20-19-13-15)22-7-9-23(10-8-22)18(24)14-5-4-6-16(11-14)25-3/h4-6,11-13H,7-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCNIAOSOXITSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}propanamide](/img/structure/B2358311.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2358315.png)

![3-butyl-8-cyclohexyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358317.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2358320.png)

![7-hydroxy-N-isopropyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2358321.png)

![ethyl 2-[6-(2,6-difluorobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate](/img/structure/B2358322.png)

![3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2358323.png)